4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate
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Overview
Description
4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is an organic compound that belongs to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethoxy group and a trifluoromethanesulphonate group attached to a phenyl ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 4-(Trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of this compound with an arylboronic acid.
Scientific Research Applications
4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its target, while the trifluoromethanesulphonate group can influence its solubility and stability. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenol: Similar in structure but lacks the trifluoromethanesulphonate group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)phenylboronic acid: Contains a boronic acid group instead of a trifluoromethanesulphonate group.
Uniqueness
4-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the presence of both trifluoromethoxy and trifluoromethanesulphonate groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
[4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O4S/c9-7(10,11)17-5-1-3-6(4-2-5)18-19(15,16)8(12,13)14/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGDDTFFEWXSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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